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molecular formula C5H4Br2N2 B1315678 2,6-Dibromopyridin-4-amine CAS No. 39771-34-1

2,6-Dibromopyridin-4-amine

Cat. No. B1315678
M. Wt: 251.91 g/mol
InChI Key: NTFZVUOMTODHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929082

Procedure details

A mixture of 4-nitro-2,6-dibromopyridine-N-oxide (1.2 g), iron powder (1.2 g) and acetic acid (15 ml) were stirred and heated to 100° C. for 1 hour. Upon cooling the mixture was basified with 3 molar sodium hydroxide and continuously extracted with ether. Removal of the ether under reduced pressure left a white crystalline product of 4-amino-2,6-dibromopyridine (1.0 g, 99%), m.p. 212-214° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Br:10])[N+:7]([O-])=[C:6]([Br:12])[CH:5]=1)([O-])=O.[OH-].[Na+]>[Fe].C(O)(=O)C>[NH2:1][C:4]1[CH:9]=[C:8]([Br:10])[N:7]=[C:6]([Br:12])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=[N+](C(=C1)Br)[O-])Br
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with ether
CUSTOM
Type
CUSTOM
Details
Removal of the ether under reduced pressure
WAIT
Type
WAIT
Details
left a white crystalline product of 4-amino-2,6-dibromopyridine (1.0 g, 99%), m.p. 212-214° C.

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC(=C1)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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